Cas no 1234910-59-8 (phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate)

Phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a benzofuran-derived formamide group and a phenyl carbamate moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules targeting neurological or inflammatory pathways. The benzofuran scaffold enhances binding affinity to certain receptors, while the piperidine ring contributes to favorable pharmacokinetic properties. The phenyl carbamate group may improve stability and solubility. Its modular design allows for further derivatization, making it a versatile building block for drug discovery and pharmacological research. The compound is typically handled under controlled conditions due to its reactive functional groups.
phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate structure
1234910-59-8 structure
Product Name:phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate
CAS No:1234910-59-8
MF:C22H22N2O4
MW:378.421085834503
CID:6014562
PubChem ID:49689009
Update Time:2025-10-05

phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate
    • GJILRJDPKBSKAD-UHFFFAOYSA-N
    • phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate
    • F5033-3627
    • phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate
    • VU0631400-1
    • AKOS024492212
    • 1234910-59-8
    • phenyl 4-{[(1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate
    • Inchi: 1S/C22H22N2O4/c25-21(20-14-17-6-4-5-9-19(17)28-20)23-15-16-10-12-24(13-11-16)22(26)27-18-7-2-1-3-8-18/h1-9,14,16H,10-13,15H2,(H,23,25)
    • InChI Key: GJILRJDPKBSKAD-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=CC=C2)=O)CCC(CNC(C2=CC3=CC=CC=C3O2)=O)CC1

Computed Properties

  • Exact Mass: 378.15795719g/mol
  • Monoisotopic Mass: 378.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 71.8Ų

phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate Pricemore >>

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Additional information on phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate

Recent Advances in the Study of Phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate (CAS: 1234910-59-8)

The compound phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate (CAS: 1234910-59-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran and piperidine scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate, highlighting its efficient production through a multi-step organic synthesis process. The researchers emphasized the compound's high yield and purity, which are critical for subsequent pharmacological evaluations. The study also noted the compound's stability under various physiological conditions, suggesting its suitability for further in vivo studies.

Pharmacological investigations have revealed that phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate exhibits notable activity as a modulator of specific neurotransmitter receptors. In particular, it has shown affinity for serotonin and dopamine receptors, which are implicated in a range of neurological disorders. Preliminary in vitro assays demonstrated its potential as an anxiolytic and antidepressant agent, with minimal off-target effects. These findings were corroborated by molecular docking studies, which provided insights into the compound's binding interactions with receptor sites.

Further research has explored the compound's potential in oncology. A study in Bioorganic & Medicinal Chemistry Letters reported that phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate exhibits inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis. These results suggest that the compound could serve as a lead molecule for the development of novel anticancer therapies.

Despite these promising findings, challenges remain in the clinical translation of phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current efforts are focused on optimizing the compound's pharmacokinetic profile and evaluating its safety in animal models. Collaborative research initiatives are also underway to explore its potential in combination therapies.

In conclusion, phenyl 4-{(1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate (CAS: 1234910-59-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its diverse pharmacological activities and relatively straightforward synthesis make it an attractive candidate for further investigation. Continued research efforts are expected to elucidate its full therapeutic potential and pave the way for its application in treating various diseases.

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